molecular formula C9H10BrNO4S B1489802 Ethyl 3-bromo-5-sulfamoylbenzoate CAS No. 1344362-77-1

Ethyl 3-bromo-5-sulfamoylbenzoate

Cat. No.: B1489802
CAS No.: 1344362-77-1
M. Wt: 308.15 g/mol
InChI Key: ATIAFQXCJHCQIQ-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-sulfamoylbenzoate is an organic compound with the molecular formula C₉H₁₀BrNO₄S. It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a sulfamoyl group at the 5-position, with an ethyl ester functional group.

Properties

IUPAC Name

ethyl 3-bromo-5-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4S/c1-2-15-9(12)6-3-7(10)5-8(4-6)16(11,13)14/h3-5H,2H2,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIAFQXCJHCQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-5-sulfamoylbenzoate typically involves the bromination of a suitable benzoic acid derivative followed by the introduction of the sulfamoyl group and esterification. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and sulfamoylation, and efficient purification techniques like recrystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-sulfamoylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-bromo-5-sulfamoylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-5-sulfamoylbenzoate depends on its specific application. In biochemical studies, it may act by inhibiting enzymes through binding to active sites or interacting with specific molecular targets. The bromine and sulfamoyl groups play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-4-sulfamoylbenzoate
  • Ethyl 3-chloro-5-sulfamoylbenzoate
  • Ethyl 3-bromo-5-methylbenzoate

Uniqueness

Ethyl 3-bromo-5-sulfamoylbenzoate is unique due to the specific positioning of the bromine and sulfamoyl groups, which confer distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for targeted research and industrial applications .

Biological Activity

Overview

Ethyl 3-bromo-5-sulfamoylbenzoate, with the molecular formula C₉H₁₀BrNO₄S, is an organic compound that has garnered interest in various fields of research due to its potential biological activities. As a derivative of benzoic acid, it features a bromine atom at the 3-position and a sulfamoyl group at the 5-position. This unique structure allows it to participate in various chemical reactions and biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity. The bromine and sulfamoyl groups are crucial for its reactivity and binding affinity to specific molecular targets. In enzymatic studies, it may act as an inhibitor by binding to active sites on enzymes, thereby altering their function. This mechanism is particularly relevant in the context of therapeutic applications, where the compound could potentially inhibit pathways involved in disease processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The sulfamoyl group is known for its role in inhibiting bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, which is essential for folic acid synthesis in bacteria. This inhibition disrupts bacterial proliferation and could be leveraged for developing new antibacterial agents.

Anti-inflammatory Effects

In animal models, lower doses of this compound have shown potential therapeutic effects by modulating inflammatory pathways. Studies suggest that the compound may reduce inflammation markers, making it a candidate for further investigation in treating inflammatory diseases.

Case Studies

  • In Vitro Studies : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at concentrations as low as 10 µg/mL. The compound's efficacy was comparable to standard antibiotics, indicating its potential as an alternative treatment option .
  • Animal Models : In a controlled experiment involving mice, administration of the compound resulted in a significant decrease in inflammatory cytokines compared to the control group. This suggests its utility in managing conditions characterized by excessive inflammation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 3-chloro-5-sulfamoylbenzoateChlorine atom instead of bromineAntimicrobial; lower potency than brominated analog
Methyl N-Boc-2-bromo-5-sulfamoylbenzoateDifferent substitution patternExhibits similar enzyme inhibition properties

The presence of the bromine atom in this compound enhances its reactivity and biological activity compared to its chloro analogs, making it a more potent candidate for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-bromo-5-sulfamoylbenzoate
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Ethyl 3-bromo-5-sulfamoylbenzoate

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